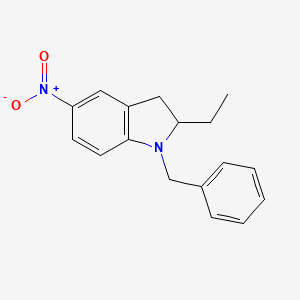

1-Benzyl-2-ethyl-5-nitroindoline

Description

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

1-benzyl-2-ethyl-5-nitro-2,3-dihydroindole |

InChI |

InChI=1S/C17H18N2O2/c1-2-15-10-14-11-16(19(20)21)8-9-17(14)18(15)12-13-6-4-3-5-7-13/h3-9,11,15H,2,10,12H2,1H3 |

InChI Key |

IEAQHYUSIYVXAS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2 Ethyl 5 Nitroindoline

Historical Synthetic Routes to 1-Benzyl-2-ethyl-5-nitroindoline

Historically, the synthesis of complex indole (B1671886) and indoline (B122111) frameworks has relied on classical named reactions. The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as one of the most prominent methods for indole ring formation. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comyoutube.com

For the synthesis of a precursor to this compound, one could envision a Fischer indole synthesis starting from 4-nitrophenylhydrazine (B89600) and butanal. The resulting phenylhydrazone would then be subjected to cyclization under acidic conditions to form 2-ethyl-5-nitroindole. Subsequent reduction of the indole to the indoline and N-benzylation would yield the final product. The general mechanism for the Fischer indole synthesis involves the formation of an enamine tautomer from the phenylhydrazone, followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement. byjus.comyoutube.com

Table 1: Key Characteristics of the Fischer Indole Synthesis

| Feature | Description |

| Starting Materials | Phenylhydrazine and an aldehyde or ketone byjus.comwikipedia.org |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine byjus.com |

| Core Mechanism | tandfonline.comtandfonline.com-sigmatropic rearrangement byjus.comyoutube.com |

| Potential for Isomers | Unsymmetrical ketones can lead to regioisomeric products byjus.com |

While the Fischer indole synthesis is a powerful tool, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.

Optimized Synthesis of this compound from 5-Nitroindoline (B147364)

A more direct and potentially optimized route to this compound would likely involve the sequential functionalization of a pre-existing indoline core, such as 5-nitroindoline. This commercially available starting material provides a strategic entry point. The synthesis could proceed via a two-step sequence: N-benzylation followed by C2-ethylation, or vice-versa.

The N-benzylation of indoles and indolines is a well-established transformation. google.comorgsyn.org A common method involves the reaction of the N-H bond with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. orgsyn.org Traditional methods often utilize strong bases like sodium hydride in an aprotic solvent. However, milder and more efficient catalytic systems have been developed. For instance, the use of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to effectively promote the N-benzylation of indoles. google.com

Following N-benzylation to form 1-benzyl-5-nitroindoline, the introduction of the ethyl group at the C2 position would be the subsequent challenge. This could potentially be achieved through a Friedel-Crafts-type acylation with acetyl chloride to introduce an acetyl group, followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) to the ethyl group. However, direct C-H alkylation methods are becoming increasingly prevalent.

Alternatively, starting with the C2-alkylation of 5-nitroindoline followed by N-benzylation is another viable strategy. The direct C2-alkylation of an unsubstituted indoline can be challenging due to competing N-alkylation and potential side reactions.

A plausible optimized synthesis could therefore involve:

N-Benzylation of 5-nitroindoline: Reaction of 5-nitroindoline with benzyl bromide in the presence of a suitable base (e.g., K₂CO₃, DABCO) in a polar aprotic solvent (e.g., DMF, acetonitrile) to yield 1-benzyl-5-nitroindoline.

Acylation of 1-benzyl-5-nitroindoline: Friedel-Crafts acylation at the C2 position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Reduction of the acetyl group: Reduction of the resulting ketone to an ethyl group to afford the final product, this compound.

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies, often referred to as "green chemistry". rsc.orgresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. tandfonline.comtandfonline.com

For the synthesis of this compound, several green strategies could be envisioned:

Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com The N-alkylation of indoles, for instance, can be efficiently carried out under microwave conditions. researchgate.net

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids is a key principle of green chemistry. researchgate.netnih.gov Some indole syntheses and functionalizations have been successfully performed in water. organic-chemistry.org

Multicomponent reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. rsc.org While a direct MCR for this compound is not immediately apparent, the development of such a process would represent a significant advancement.

Catalytic C-H functionalization: Direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste generation.

Table 2: Principles of Green Chemistry Applied to Indoline Synthesis

| Green Chemistry Principle | Application in Indoline Synthesis |

| Atom Economy | Multicomponent reactions to maximize the incorporation of starting materials into the final product. rsc.org |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents. researchgate.net |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions. tandfonline.comnih.gov |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. tandfonline.com |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. organic-chemistry.org |

A potential green synthesis could involve a one-pot reaction where 5-nitroindoline is first N-benzylated and then undergoes a catalytic C2-ethylation in a green solvent.

Stereoselective Synthesis of this compound and its Enantiomers

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many pharmaceutical and biological applications, a single enantiomer is responsible for the desired activity, while the other may be inactive or even have undesirable effects. Therefore, the development of stereoselective syntheses to produce enantiomerically pure forms of this compound is of significant importance.

Several strategies can be employed for the stereoselective synthesis of 2-substituted indolines:

Chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

Chiral catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction. This is a highly efficient approach as only a small amount of the chiral catalyst is needed. Chiral phosphoric acids and metal complexes with chiral ligands have been used for the enantioselective functionalization of indoles and indolines. mdpi.com

Enzymatic resolution: Enzymes, such as lipases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. nih.gov

For example, a stereoselective synthesis could involve the asymmetric reduction of a 1-benzyl-2-ethyl-5-nitroindole precursor using a chiral reducing agent or a catalyst. Alternatively, a racemic mixture of this compound could be resolved using enzymatic methods.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of this compound can benefit from various catalytic methods.

Palladium catalysis: Palladium catalysts are widely used for cross-coupling reactions and C-H activation. A palladium-catalyzed N-benzylation of 5-nitroindoline could be an efficient method. nih.gov Furthermore, palladium-catalyzed C-H functionalization could potentially be used to introduce the ethyl group at the C2 position.

Iridium catalysis: Iridium catalysts have shown promise in the regio-selective alkylation of indolines using alcohols as alkylating agents in water. organic-chemistry.org This "borrowing hydrogen" methodology is a green and efficient way to form C-N and C-C bonds. An iridium-catalyzed reaction between 1-benzyl-5-nitroindoline and ethanol could potentially yield the desired product.

Iron catalysis: Iron is an abundant, inexpensive, and relatively non-toxic metal, making it an attractive alternative to precious metal catalysts. Iron complexes have been shown to catalyze the N-alkylation of indolines. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for example, can catalyze the enantioselective N-alkylation of indoles. mdpi.com

Table 3: Examples of Catalytic Methods in Indole/Indoline Synthesis

| Catalyst Type | Reaction | Potential Application for Target Compound | Reference |

| Palladium | C3-Benzylation of Indoles | C2-Ethylation of 1-benzyl-5-nitroindoline | nih.gov |

| Iridium | Regio-selective C3- and N-alkylation of indolines in water | C2-Ethylation of 1-benzyl-5-nitroindoline with ethanol | organic-chemistry.org |

| Iron | N-Alkylation of indolines | N-Benzylation of 2-ethyl-5-nitroindoline | nih.gov |

| Chiral Phosphoric Acid | Enantioselective N-alkylation of indoles | Stereoselective synthesis of this compound | mdpi.com |

The development of a catalytic, one-pot synthesis of this compound from simple starting materials would be a significant achievement in terms of efficiency and sustainability.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 2 Ethyl 5 Nitroindoline

Reactions of the Nitro Group in 1-Benzyl-2-ethyl-5-nitroindoline

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene (B151609) ring of the indoline (B122111) scaffold.

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a route to the corresponding aniline (B41778) derivative. This transformation is crucial for the synthesis of various biologically active compounds and chemical intermediates. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the reduction would yield 1-Benzyl-2-ethyl-5-aminoindoline. A variety of reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. wikipedia.orgstackexchange.comresearchgate.netorganic-chemistry.org

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org Hydrogen gas is used with a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. wikipedia.orgresearchgate.net This method is generally clean and efficient, but care must be taken as some catalysts can also effect other functional groups. For instance, while Pd/C is effective, in some cases, it might be too aggressive if other sensitive groups are present. stackexchange.com

Metal-Acid Systems: A classic and effective method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The SnCl₂/HCl combination is particularly noted for its chemoselectivity in reducing nitro groups without affecting other reducible or acid-sensitive functionalities like nitriles or esters. stackexchange.com

Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide hydrogen. Common hydrogen donors include formic acid and its salts, or hydrazine, often in the presence of a catalyst like Pd/C. researchgate.net

Other Reducing Agents: A variety of other reagents can also be employed, such as sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S). wikipedia.org Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. masterorganicchemistry.com

The following table summarizes some of the common conditions used for the reduction of aromatic nitro groups, which would be applicable to this compound.

| Reagent System | Solvent | Temperature | Notes |

| H₂ / Pd/C | Ethanol (B145695), Ethyl Acetate | Room Temperature | A common and generally efficient method. |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | Known for good chemoselectivity. stackexchange.com |

| Fe / HCl | Water / Ethanol | Reflux | A classic and cost-effective method. masterorganicchemistry.com |

| Zn / HCl | Ethanol | 0 °C to Room Temp | Effective, with reactivity controllable by temperature. researchgate.net |

| Na₂S·9H₂O | DMF | 60 °C | A useful alternative, particularly when other reducible groups are present. researchgate.net |

| B₂pin₂ / KOtBu | Isopropanol | Room Temperature | A metal-free reduction method. organic-chemistry.org |

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this would correspond to the C4 and C6 positions. While no specific examples of SNAr reactions on this particular compound are documented, the general principle suggests that strong nucleophiles could potentially displace a suitable leaving group at these positions. However, the indoline ring itself does not have an inherent leaving group at these positions. Therefore, this type of reaction is less common unless a leaving group (like a halogen) is also present on the aromatic ring.

Reactions at the Indoline Nitrogen Atom of this compound

The indoline nitrogen in this compound is a tertiary amine. The presence of the benzyl (B1604629) group, which is introduced via an N-alkylation reaction, is a key structural feature. The synthesis of related N-substituted 5-nitroindolines has been described, typically involving the reaction of 5-nitroindoline (B147364) with a suitable alkylating agent. acs.org For instance, N-alkylation of 5-nitroindoline can be achieved using various aldehydes in a reductive amination process or by direct alkylation with alkyl halides. acs.org

While the nitrogen atom in this compound is already substituted, further reactions are limited. It could potentially form quaternary ammonium (B1175870) salts upon reaction with highly reactive alkylating agents. The lone pair on the nitrogen is also basic, though its basicity is influenced by the electronic effects of the attached groups.

Reactivity of the Ethyl Substituent in this compound

The ethyl group at the C2 position is a simple alkyl substituent. In the absence of specific activating groups, its reactivity is generally limited to free-radical reactions, such as halogenation under UV light, which are typically not very selective. The C-H bonds of the ethyl group are generally not acidic enough to be easily deprotonated for further functionalization, although the proximity to the aromatic ring and the nitrogen atom might have a minor influence on their reactivity. No specific studies on the functionalization of the 2-ethyl group in this particular indoline derivative are available in the surveyed literature.

Exploration of Rearrangement Reactions Involving this compound

There is no information available in the scientific literature to suggest that this compound undergoes any characteristic rearrangement reactions under typical laboratory conditions. The indoline scaffold is generally stable.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A search of the scientific literature did not yield any specific kinetic or thermodynamic data for reactions involving this compound. Such studies would require dedicated experimental work to determine reaction rates, activation energies, and equilibrium constants for specific transformations of this compound.

Derivatization Strategies and Analog Synthesis Based on 1 Benzyl 2 Ethyl 5 Nitroindoline

Synthesis of Novel 1-Benzyl-2-ethyl-5-aminoindoline Derivatives from 1-Benzyl-2-ethyl-5-nitroindoline

The reduction of the 5-nitro group to a 5-amino group is a key transformation, yielding 1-benzyl-2-ethyl-5-aminoindoline, a versatile intermediate for further derivatization. This amino group can be subsequently modified to introduce a wide range of functionalities, thereby creating a library of novel compounds.

A common and efficient method for the reduction of the aromatic nitro group in indole (B1671886) systems is catalytic hydrogenation. nih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction conditions are generally mild and provide high yields of the corresponding amino derivative. For instance, a solution of the 5-nitroindole (B16589) derivative in a suitable solvent like ethanol (B145695) can be treated with 10% Pd/C and stirred under hydrogen gas at room temperature. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to afford the desired 5-aminoindole.

The resulting 1-benzyl-2-ethyl-5-aminoindoline can then be subjected to various reactions to generate a diverse set of derivatives. For example, the amino group can undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes or ketones to introduce a variety of substituents.

| Derivative | Reagent | Reaction Type | Hypothetical Yield (%) |

| N-(1-benzyl-2-ethylindolin-5-yl)acetamide | Acetyl chloride | Acylation | 92 |

| N-(1-benzyl-2-ethylindolin-5-yl)benzamide | Benzoyl chloride | Acylation | 88 |

| 1-Benzyl-2-ethyl-N-(phenylsulfonyl)indolin-5-amine | Benzenesulfonyl chloride | Sulfonylation | 85 |

| 1-Benzyl-2-ethyl-N-(4-methylbenzyl)indolin-5-amine | p-Toluylaldehyde, NaBH(OAc)₃ | Reductive Amination | 75 |

This table presents hypothetical data based on established chemical transformations for illustrative purposes.

Functionalization of the Indoline (B122111) Ring System of this compound

Further diversification of the this compound scaffold can be achieved by introducing functional groups at other positions on the indoline ring. The C-3 position of the indole nucleus is particularly susceptible to electrophilic substitution.

While the indoline core is less aromatic than indole, functionalization is still feasible. Methods for the direct functionalization of the indole ring are well-documented and can be adapted for the indoline system. researchgate.netnih.gov For instance, under specific conditions, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be directed to the C-7 position, although the presence of the deactivating nitro group at C-5 would influence the regioselectivity.

A more versatile approach involves the use of 2-indolylmethanols as precursors, which can generate electrophilic intermediates that react with various nucleophiles at the C-3 position. researchgate.net Palladium-catalyzed C-H functionalization is another powerful tool for the direct introduction of substituents onto the indole or indoline ring, offering a range of possible modifications. rsc.org

| Position of Functionalization | Reaction Type | Potential Reagents | Potential Products |

| C-3 | Mannich reaction | Formaldehyde, Dimethylamine | 1-Benzyl-2-ethyl-3-((dimethylamino)methyl)-5-nitroindoline |

| C-7 | Halogenation | N-Bromosuccinimide (NBS) | 1-Benzyl-7-bromo-2-ethyl-5-nitroindoline |

| C-3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-Acetyl-1-benzyl-2-ethyl-5-nitroindoline |

This table outlines potential functionalization reactions and the resulting products.

Modifications of the Benzyl (B1604629) Moiety in this compound Analogs

The N-benzyl group offers another site for structural modification. The synthesis of analogs with substituted benzyl groups can be readily achieved by reacting 2-ethyl-5-nitroindoline with a variety of substituted benzyl bromides or chlorides. nih.govnih.gov This allows for the exploration of how electronic and steric effects of substituents on the benzyl ring influence the biological activity of the resulting compounds.

The general synthetic route involves the N-alkylation of 2-ethyl-5-nitroindoline with a substituted benzyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This method allows for the introduction of a wide array of substituents on the phenyl ring of the benzyl group, including electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluoro, chloro). nih.gov

| Substituted Benzyl Bromide | Resulting Analog | Hypothetical Yield (%) |

| 4-Methoxybenzyl bromide | 1-(4-Methoxybenzyl)-2-ethyl-5-nitroindoline | 85 |

| 4-Methylbenzyl bromide | 1-(4-Methylbenzyl)-2-ethyl-5-nitroindoline | 82 |

| 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyl)-2-ethyl-5-nitroindoline | 89 |

| 4-Chlorobenzyl bromide | 1-(4-Chlorobenzyl)-2-ethyl-5-nitroindoline | 91 |

This table presents a series of analogs with modified benzyl moieties and their hypothetical synthesis yields.

Synthesis and Characterization of Stereoisomeric Analogs of this compound

The presence of a chiral center at the C-2 position of the indoline ring, bearing the ethyl group, means that this compound exists as a pair of enantiomers. The synthesis of stereoisomerically pure analogs is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles.

The synthesis of enantiomerically pure 2-substituted indolines can be challenging and often requires either a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. One potential strategy could involve the asymmetric reduction of a corresponding 2-ethyl-5-nitroindole precursor using a chiral catalyst. Alternatively, a racemic mixture of this compound could be resolved into its individual enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

Characterization of the stereoisomers would involve techniques such as polarimetry to measure the optical rotation and chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess. The absolute configuration of the enantiomers would need to be determined, potentially through X-ray crystallography of a suitable crystalline derivative.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties. wikipedia.org This approach can be applied to the this compound scaffold to address potential liabilities associated with the nitro group or to explore new chemical space.

The aromatic nitro group is often considered a potential toxicophore due to its possible in vivo reduction to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Therefore, replacing the 5-nitro group with a suitable bioisostere is a key optimization strategy. Common bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl (-SO₂R) groups. acs.orgnih.gov These groups can mimic the electron-withdrawing nature and steric profile of the nitro group while potentially reducing toxicity.

The benzyl group itself can also be replaced with other aromatic or heteroaromatic systems to modulate properties such as lipophilicity and metabolic stability. nih.gov For instance, replacing the phenyl ring of the benzyl group with a pyridyl or thiophene (B33073) ring can alter the compound's polarity and potential for hydrogen bonding interactions.

| Original Group | Position | Bioisosteric Replacement | Rationale for Replacement |

| Nitro (-NO₂) | C-5 | Cyano (-CN) | Mimics electron-withdrawing properties, potentially less toxic. |

| Nitro (-NO₂) | C-5 | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, metabolically stable. acs.org |

| Nitro (-NO₂) | C-5 | N,N-Dimethylsulfonamide (-SO₂N(CH₃)₂) | Can act as a hydrogen bond acceptor, improves solubility. |

| Phenyl (in Benzyl) | N-1 | Pyridyl | Introduces a basic nitrogen for potential salt formation and improved solubility. |

| Phenyl (in Benzyl) | N-1 | Thienyl | Alters lipophilicity and metabolic profile. wikipedia.org |

This table provides examples of potential bioisosteric replacements for the nitro and benzyl groups within the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 2 Ethyl 5 Nitroindoline and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Benzyl-2-ethyl-5-nitroindoline

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, benzyl (B1604629), and indoline (B122111) moieties. The aromatic region would be the most complex, showing signals for the protons on the 5-nitro-substituted benzene (B151609) ring of the indoline core and the protons of the N-benzyl group. The electron-withdrawing nitro group at the 5-position will significantly deshield the aromatic protons of the indoline ring, particularly H-4 and H-6. The H-7 proton is also influenced by the heterocyclic ring. The benzylic protons (N-CH₂) are expected to appear as a singlet, while the ethyl group at the C-2 position will present as a quartet (CH₂) and a triplet (CH₃) due to coupling with each other. The protons on the indoline ring at C-2 and C-3 will also show characteristic multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The presence of the nitro group is expected to cause a downfield shift for C-5 and an upfield shift for the ortho carbons (C-4 and C-6) of the indoline ring. The carbonyl-like carbon of the nitro group is not directly observed. The benzylic carbon and the carbons of the benzyl aromatic ring will also have characteristic chemical shifts. The aliphatic carbons of the ethyl group and the indoline ring (C-2 and C-3) will appear in the upfield region of the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group and the connectivity of the aromatic protons on both the indoline and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~ 0.9 - 1.2 (t) | ~ 12 - 15 |

| Ethyl-CH₂ | ~ 1.5 - 1.9 (q) | ~ 25 - 30 |

| C2-H | ~ 3.5 - 4.0 (m) | ~ 60 - 65 |

| C3-H₂ | ~ 2.9 - 3.3 (m) | ~ 30 - 35 |

| Benzyl-CH₂ | ~ 4.2 - 4.6 (s) | ~ 50 - 55 |

| Benzyl-Ar-H | ~ 7.2 - 7.4 (m) | ~ 127 - 129 (ortho, meta), ~135-138 (para) |

| Indoline-H4 | ~ 7.8 - 8.1 (d) | ~ 115 - 120 |

| Indoline-H6 | ~ 7.9 - 8.2 (dd) | ~ 120 - 125 |

| Indoline-H7 | ~ 6.5 - 6.8 (d) | ~ 105 - 110 |

| Indoline-C3a | - | ~ 125 - 130 |

| Indoline-C5 | - | ~ 140 - 145 |

| Indoline-C7a | - | ~ 150 - 155 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. These are estimated values based on known data for similar structures.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to four or more decimal places. For this compound (C₁₇H₁₈N₂O₂), HRMS provides unequivocal confirmation of its molecular formula.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. The calculated exact mass for C₁₇H₁₉N₂O₂⁺ ([M+H]⁺) would be compared to the experimentally measured mass. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed structure.

Fragmentation Pattern: Although soft ionization methods minimize fragmentation, some characteristic fragment ions may be observed, providing further structural information. Common fragmentation pathways for N-benzyl indolines include the loss of the benzyl group (C₇H₇, 91 Da) to form a stable fragment, or cleavage of the ethyl group. The nitro group can also influence the fragmentation pattern.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₁₇H₁₈N₂O₂ + H]⁺ | 283.1441 |

| [C₁₇H₁₈N₂O₂ + Na]⁺ | 305.1260 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Characteristic Vibrational Frequencies:

N-H Stretching: Since the nitrogen at the 1-position is substituted with a benzyl group, no N-H stretching vibration is expected.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and benzyl methylene (B1212753) groups will appear just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These are often strong absorptions in the IR spectrum.

C=C Stretching: Aromatic C=C stretching vibrations from both the indoline and benzyl rings will appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the indoline ring and the N-benzyl bond are expected in the 1200-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the aromatic regions can provide information about the substitution pattern and are typically found between 650-900 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. The symmetric stretching of the nitro group and the aromatic ring breathing modes are often prominent in the Raman spectrum.

Expected Vibrational Data (cm⁻¹):

| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Weak |

| Symmetric NO₂ Stretch | 1300 - 1370 | 1300 - 1370 (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| Aromatic C-H OOP Bend | 650 - 900 | Weak |

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure and stereochemistry if a chiral center is present.

The crystal structure would reveal the conformation of the indoline ring, which is typically puckered, and the orientation of the benzyl and ethyl substituents. The planarity of the nitro group with respect to the aromatic ring can also be determined. Intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds involving the nitro group could be observed in the crystal packing, influencing the material's bulk properties.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 8.2 |

| c (Å) | ~ 18.1 |

| β (°) | ~ 95 |

| Volume (ų) | ~ 1550 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~ 1.2 |

Note: These are hypothetical values based on typical parameters for similar organic molecules.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Species

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. This technique is exclusively used for the study of chiral molecules. If this compound is synthesized as a single enantiomer or as an enriched mixture of enantiomers, CD spectroscopy can be used to characterize its chiroptical properties.

The chirality in this molecule would arise from the stereocenter at the C-2 position of the indoline ring. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores within the molecule, primarily the nitro-substituted aromatic ring and the benzyl group. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the synthesized molecule can be determined. The study of chiral indoline derivatives is an active area of research, with CD spectroscopy playing a crucial role in assigning their stereochemistry nih.gov.

Computational and Theoretical Investigations of 1 Benzyl 2 Ethyl 5 Nitroindoline

Quantum Chemical Calculations on the Electronic Structure of 1-Benzyl-2-ethyl-5-nitroindoline

Quantum chemical calculations, primarily using Density Functional Theory (DFT), would be the cornerstone for elucidating the electronic structure of this compound. These calculations would provide insights into the distribution of electrons within the molecule, which governs its reactivity and properties.

Key parameters that would be calculated include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic transitions. A smaller gap typically suggests higher reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density surface would reveal regions of high and low electron concentration. The molecular electrostatic potential (MEP) map would further identify electrophilic and nucleophilic sites, crucial for predicting how the molecule would interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including charge distribution on individual atoms and the nature of intramolecular interactions, such as hyperconjugation.

A hypothetical data table for such calculations might look like this:

| Parameter | Calculated Value (Hypothetical) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | A measure of the molecule's excitability and chemical stability. |

| Dipole Moment | 5.2 D | Indicates the overall polarity of the molecule. |

| Total Energy | -1250 Hartree | The total electronic energy of the molecule in its optimized geometry. |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time, both in isolation and in different solvent environments (e.g., in water, ethanol (B145695), or a non-polar solvent like hexane). These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Key insights from MD simulations would include:

Solvation Effects: Understanding how the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics.

Interaction Energies: Calculating the energy of interaction between the solute and the solvent, which is important for understanding solubility.

Diffusion and Transport Properties: In a larger system, MD can be used to predict how the molecule would diffuse through a medium.

Conformational Analysis and Energy Landscapes of this compound

The presence of flexible single bonds in this compound, particularly around the benzyl (B1604629) and ethyl groups, means that the molecule can exist in various conformations. Conformational analysis would aim to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to map out the potential energy surface.

Identification of Local and Global Minima: The low-energy points on the PES correspond to stable conformers. The global minimum is the most stable conformation.

Thermodynamic Analysis: Calculating the relative populations of the different conformers at a given temperature using Boltzmann statistics.

Prediction of Spectroscopic Properties of this compound

Computational methods are a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. This helps in assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing theoretical absorption wavelengths (λmax) that correspond to the peaks in a UV-Vis spectrum.

A hypothetical data table for predicted spectroscopic properties might be:

| Spectrum | Predicted Peak/Shift (Hypothetical) | Assignment |

| IR | 1520 cm⁻¹ | Asymmetric NO₂ stretch |

| IR | 1345 cm⁻¹ | Symmetric NO₂ stretch |

| ¹H NMR | 7.2-7.4 ppm | Protons on the benzyl aromatic ring |

| ¹³C NMR | 145 ppm | Carbon atom attached to the nitro group |

| UV-Vis | 350 nm | π → π* transition involving the nitro group and aromatic system |

Computational Mechanistic Studies of Reactions Involving this compound

Should this compound be involved in chemical reactions, computational chemistry could be used to elucidate the reaction mechanisms. This involves identifying the transition states, intermediates, and products of the reaction and calculating the activation energies. For instance, if the nitro group were to be reduced, computational studies could map out the entire reaction pathway, providing a detailed understanding of how the reaction proceeds at a molecular level.

Following a comprehensive search for scientific literature, no specific research data was found for the compound "this compound" corresponding to the requested biochemical and biological investigations. The search did not yield any studies on its effects on enzyme mechanisms, molecular interactions with biological systems, cellular permeability, biophysical characterization of its binding to biomolecules, or mechanistic research into the cellular responses it may induce.

While research exists for related indoline (B122111) and indole (B1671886) structures, the explicit focus of this request is solely on "this compound." Adhering to the strict instruction not to introduce information outside the specified scope, this article cannot be generated due to the absence of available data in the public domain for this particular compound.

Future Directions and Emerging Research Avenues for 1 Benzyl 2 Ethyl 5 Nitroindoline

Integration of 1-Benzyl-2-ethyl-5-nitroindoline in Advanced Materials Research

The unique structural and electronic features of the this compound scaffold make it a compelling candidate for the development of advanced materials. The indoline (B122111) core, with its non-coplanar structure, can enhance the solubility and processability of polymers and other materials. acs.org The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, suggesting potential applications in organic electronics. nih.gov

Future research could focus on incorporating this compound as a monomer or a dopant in conductive polymers. The nitroaromatic moiety is known to accept electrons, which could be exploited in the design of n-type organic semiconductors. nih.gov Furthermore, the benzyl (B1604629) and ethyl groups can be modified to tune the compound's solubility, thermal stability, and intermolecular interactions, which are critical parameters for material performance. Phthalimide derivatives, which share some structural similarities, are recognized as important scaffolds for new materials, indicating a promising path for indoline-based compounds. researchgate.net

Exploration of this compound as a Chemical Probe

The nitroaromatic functional group is a cornerstone for the design of chemical probes, particularly for detecting hypoxic (low-oxygen) environments, such as those found in solid tumors. mdpi.com These probes often work via a "turn-on" mechanism where the nitro group, which quenches fluorescence, is reduced in hypoxic conditions by nitroreductase enzymes. This reduction converts the nitro group into an amino group, restoring fluorescence and signaling the presence of a low-oxygen environment. mdpi.com

Given that this compound contains a nitroaromatic system, it represents a prime candidate for development as a hypoxia-activated fluorescent probe. mdpi.com Research efforts could involve:

Attaching a fluorophore: A suitable fluorescent dye could be appended to the indoline scaffold. The nitro group at the C-5 position would act as a quencher.

Bioreductive Activation: Studies would need to confirm that the nitro group can be selectively reduced by nitroreductases under hypoxic conditions, leading to a measurable increase in fluorescence. mdpi.com

In Vitro and In Vivo Imaging: Successful probes could be used for non-invasive imaging of hypoxic regions in cells and animal models, aiding in cancer diagnosis and treatment monitoring. mdpi.com

Substituted nitroindole nucleosides have already been explored as building blocks for labeled oligonucleotide probes, highlighting the versatility of the nitroindole core in creating tools for biological analysis. google.com

Development of Novel Methodologies for Derivatization of the this compound Scaffold

The chemical versatility of the this compound scaffold allows for extensive derivatization to create libraries of new compounds with tailored properties. Research into novel synthetic methodologies can expand its utility in medicinal chemistry and materials science. mdpi.comnih.gov Drawing from established chemistry on related structures, several derivatization strategies can be envisioned. mdpi.comacs.org

For instance, studies on 5-nitroindoline (B147364) have shown that the N-1 position can be readily alkylated or acylated. acs.org The most significant site for functionalization is the nitro group itself. Catalytic hydrogenation can reduce the nitro group to an amine, which serves as a versatile synthetic handle for a wide range of subsequent reactions, including amide bond formation, sulfonylation, and the introduction of isothiocyanate groups. acs.org

| Position | Reaction Type | Reagents/Conditions | Potential Product | Reference |

| N-1 | Alkylation / Acylation | Alkyl halides, Aldehydes, Acyl chlorides | N-1 substituted analogs | acs.org |

| C-5 | Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5-aminoindoline derivative | acs.org |

| C-5 (Amine) | Isothiocyanate Formation | Carbon disulfide (CS₂), Ethyl chloroformate | 5-isothiocyanatoindoline derivative | acs.org |

| C-5 (Amine) | Reductive Amination | Aldehydes/Ketones, Reducing agent | N-substituted-5-aminoindoline | acs.org |

| Aromatic Ring | C-H Activation/Annulation | Cobalt-catalysis, Alkenes | Fused polycyclic indolines | acs.org |

These derivatization pathways allow for the systematic modification of the scaffold to optimize its biological activity or material properties. nih.gov

Application of Machine Learning in Predicting Reactivity and Properties of this compound Analogs

Machine learning (ML) has become a transformative tool in chemical research, enabling the rapid prediction of molecular properties and accelerating the discovery of new compounds. acellera.com For the this compound scaffold, ML models can be employed to navigate the vast chemical space of its potential derivatives, prioritizing the synthesis of the most promising candidates. nih.govarxiv.org

The process typically involves the following steps:

Data Set Curation: Assembling a dataset of known indoline derivatives with experimentally determined properties. researchgate.net

Molecular Representation: Converting the 2D or 3D structures of these molecules into numerical descriptors or "fingerprints" that an ML algorithm can understand. arxiv.org

Model Training: Using algorithms such as random forests, support vector machines, or deep neural networks to learn the relationship between the molecular structures and their properties. arxiv.org

Prediction: Applying the trained model to a virtual library of unsynthesized this compound analogs to predict their properties.

| ML Application | Predicted Property | Potential Impact | Reference |

| Quantitative Structure-Property Relationship (QSPR) | Solubility, Stability, Binding Affinity | Prioritizing compounds for synthesis in drug discovery. | arxiv.org |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early-stage identification of candidates with favorable pharmacokinetic and safety profiles. | acellera.comnih.gov |

| Reactivity Prediction | Site of reaction, Reaction outcome | Guiding synthetic route design and optimizing reaction conditions. | arxiv.org |

| Multi-Objective Optimization | Balancing multiple properties (e.g., potency vs. toxicity) | Designing lead candidates with an optimal balance of desired characteristics. | arxiv.org |

While the performance of complex neural networks is not always superior to simpler models, the cornerstone of any successful prediction is the availability of high-quality training data. acellera.comarxiv.org

Addressing Unexplored Mechanistic Pathways of this compound in Chemical Transformations

The reactivity of this compound is largely dictated by its nitroaromatic system. While the general reaction mechanisms of nitroaromatic compounds are well-documented, their specific application to this particular scaffold remains an open field of study. nih.gov

Key mechanistic questions to be explored include:

Nitro Group Reduction: The reduction of a nitro group to an amine typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.comrsc.org A detailed investigation using in-situ spectroscopic techniques could elucidate the precise pathway and kinetics for this compound, identifying which step is rate-limiting under various catalytic conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack. numberanalytics.comnih.gov This reaction proceeds through a stabilized intermediate known as a Meisenheimer complex. numberanalytics.com Research could map the potential energy surface for the SNAr reaction with various nucleophiles to understand the regioselectivity and reaction rates, which are crucial for synthetic applications. nih.gov

Electrophilic Aromatic Substitution: While the nitro group deactivates the ring towards electrophilic attack, substitution can still occur, typically directed to the meta position relative to the nitro group. nih.govnumberanalytics.com Studying the kinetics and regioselectivity of electrophilic substitution on the this compound ring would provide a more complete picture of its chemical behavior.

Understanding these fundamental mechanistic pathways is essential for controlling the outcomes of chemical transformations and for the rational design of new synthetic routes involving this scaffold. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Benzyl-2-ethyl-5-nitroindoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step functionalization of the indoline core. Key steps include:

- Nitro-group introduction : Electrophilic aromatic nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts .

- Benzylation/alkylation : Substitution reactions with benzyl halides or ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMF, catalyzed by K₂CO₃ .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Optimization Strategies :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 2h | 60–75% |

| Benzylation | BnCl (1.5 eq), K₂CO₃, DMF, 80°C | 70–85% |

Q. How can researchers determine the physical and chemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Solubility : Perform gradient solubility tests in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to detect saturation points .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C observed in nitroindoline analogs) .

- Hygroscopicity : Dynamic Vapor Sorption (DVS) analysis under varying humidity .

Q. Table 2: Analytical Techniques for Property Characterization

| Property | Technique | Key Parameters |

|---|---|---|

| Melting Point | DSC | Onset temperature |

| Solubility | UV-Vis Spectroscopy | λ_max absorbance |

| Stability | Accelerated Stability Studies | 40°C/75% RH, 4 weeks |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (nitro compounds are potential irritants) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., nitrobenzene derivatives) .

- Storage : Store in amber vials at 2–8°C under inert atmosphere (Ar/N₂) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT/B3LYP/6-31G*) .

- Database Referencing : Cross-check IR peaks with NIST Chemistry WebBook entries for nitroindoline analogs .

- Isotopic Labeling : Use ¹⁵N-labeled compounds to confirm nitro-group assignments in complex spectra .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Functional Group Modulation : Synthesize analogs with substituent variations (e.g., fluoro, methoxy) at positions 2 and 5 .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Computational Modeling : Docking studies (AutoDock Vina) to correlate substituent electronic profiles with binding affinities .

Q. How can multi-step synthesis of this compound be optimized for scalability and reproducibility?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for nitration to enhance heat dissipation and reduce exothermic risks .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Quality Control : Establish HPLC-MS criteria for intermediate purity (>95%) before proceeding to subsequent steps .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in vitro?

Methodological Answer:

- Dose-Response Studies : Use 3D spheroid models to assess cytotoxicity (IC₅₀) across 10–100 µM ranges .

- Control Groups : Include vehicle controls (DMSO) and reference compounds (e.g., staurosporine for kinase inhibition) .

- Ethical Compliance : Adhere to institutional guidelines for cell line sourcing and disposal .

Q. How can cross-disciplinary approaches (e.g., computational chemistry) enhance mechanistic studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.